molecular formula C16H9F2NO B1459414 4-(2,4-Difluorobenzoyl)quinoline CAS No. 1706450-34-1

4-(2,4-Difluorobenzoyl)quinoline

Cat. No.: B1459414
CAS No.: 1706450-34-1
M. Wt: 269.24 g/mol
InChI Key: VXJVEGSDNYKWHD-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure can enhance the compound’s biological activity and stability, making this compound a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzoyl)quinoline typically involves the reaction of 2,4-difluorobenzoyl chloride with quinoline under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzoyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Difluorobenzoyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzoyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorobenzoyl)quinoline is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other quinoline derivatives. The presence of two fluorine atoms in the benzoyl group can significantly influence its chemical reactivity and interaction with biological targets .

Properties

IUPAC Name

(2,4-difluorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-10-5-6-13(14(18)9-10)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJVEGSDNYKWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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